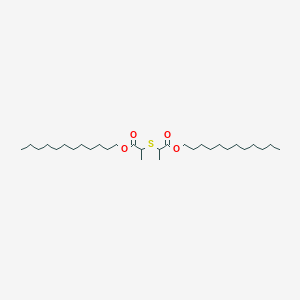

Didodecyl 2,2'-sulfanediyldipropanoate

Description

Properties

CAS No. |

20611-90-9 |

|---|---|

Molecular Formula |

C30H58O4S |

Molecular Weight |

514.8 g/mol |

IUPAC Name |

dodecyl 2-(1-dodecoxy-1-oxopropan-2-yl)sulfanylpropanoate |

InChI |

InChI=1S/C30H58O4S/c1-5-7-9-11-13-15-17-19-21-23-25-33-29(31)27(3)35-28(4)30(32)34-26-24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3 |

InChI Key |

XJQUFWCXNMUBGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)SC(C)C(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Didodecyl 2,2’-sulfanediyldipropanoate is typically synthesized through the esterification of thiodipropionic acid with dodecanol. The reaction is catalyzed by an acid catalyst and involves heating the reactants under reflux conditions . The industrial production of this compound follows a similar process, ensuring high purity and yield .

Chemical Reactions Analysis

Didodecyl 2,2’-sulfanediyldipropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Didodecyl 2,2'-sulfanediyldipropanoate, also known as dilauryl thiodipropionate, is a thioester antioxidant with diverse applications across various scientific and industrial fields . Its effectiveness in preventing oxidative degradation makes it a valuable additive in polymers, plastics, and other materials.

Scientific Research Applications

- Chemistry this compound is primarily used as an antioxidant to stabilize polymers and plastics, preventing oxidative degradation.

- Biology It is studied for its potential protective effects against oxidative stress in biological systems.

- Medicine Research is being conducted to explore its potential use in pharmaceuticals as an antioxidant additive.

- Industry It is widely used in the production of rubber, lubricants, and other materials requiring protection against oxidation. It improves the long-term thermal stability in resins, adhesives, and plastics .

Detailed Applications and Case Studies

Mechanism of Action

The primary mechanism of action of Didodecyl 2,2’-sulfanediyldipropanoate is its ability to scavenge free radicals and inhibit oxidative degradation . The compound interacts with free radicals, neutralizing them and preventing them from causing damage to the material or biological system . This antioxidant activity is primarily due to the presence of sulfur atoms in its structure, which can effectively stabilize free radicals .

Comparison with Similar Compounds

Structural and Functional Analogues

Distearyl Thiodipropionate (DSTDP) IUPAC Name: Distearyl 3,3'-sulfanediyldipropanoate Molecular Formula: C42H82O4S Key Differences:

- Longer alkyl chains (stearyl, C18) compared to dodecyl (C12) in this compound.

- Higher molecular weight (683.2 g/mol) and melting point (~63–65°C vs. ~40–45°C for DLTDP).

- Enhanced thermal stability due to reduced volatility, making it preferable in high-temperature polymer processing .

Dimyristyl Thiodipropionate (DMTDP) IUPAC Name: Dimyristyl 3,3'-sulfanediyldipropanoate Molecular Formula: C34H66O4S Key Differences:

- Intermediate chain length (myristyl, C14), balancing volatility and compatibility.

- Melting point ~50–55°C, offering moderate thermal stability .

4,4'-Sulfonyldiphenol (Referenced in ) Structure: Contains a sulfonyl group bridging two phenol rings. Key Differences:

- Not an ester but a phenolic compound, functioning as a UV stabilizer rather than a peroxide decomposer.

- Higher polarity limits its use in non-polar polymers compared to thiodipropionate esters .

Performance Comparison

| Property | This compound (DLTDP) | Distearyl Thiodipropionate (DSTDP) | Dimyristyl Thiodipropionate (DMTDP) |

|---|---|---|---|

| Alkyl Chain Length | C12 | C18 | C14 |

| Molecular Weight | 514.85 g/mol | 683.2 g/mol | 586.98 g/mol |

| Melting Point | ~40–45°C | ~63–65°C | ~50–55°C |

| Thermal Stability | Moderate | High | Moderate |

| Volatility | Higher | Lower | Intermediate |

| Primary Applications | PVC, polyolefins (medium-temperature uses) | High-temperature plastics (e.g., engineering polymers) | Flexible plastics and elastomers |

Mechanistic and Application Insights

- Antioxidant Efficiency: Thiodipropionate esters act as secondary antioxidants, synergizing with primary antioxidants like hindered phenols. Shorter alkyl chains (e.g., dodecyl in DLTDP) enhance migration rates in polymer matrices, improving initial stabilization but increasing volatility. Longer chains (e.g., stearyl in DSTDP) reduce migration but extend service life in high-temperature environments .

- Compatibility : DLTDP’s dodecyl chains offer optimal solubility in polyolefins like polyethylene and polypropylene, whereas DSTDP’s stearyl chains are better suited for polar polymers or coatings requiring higher thermal resistance .

- Toxicity and Safety : Unlike sulfonamide derivatives (e.g., 2,2'-Disulfanediyldiethanamine in ), thiodipropionate esters like DLTDP are generally recognized as safe for indirect food-contact applications .

Research Findings and Industrial Relevance

- Synergistic Effects: Blending DLTDP with phenolic antioxidants (e.g., 4,4'-sulfonyldiphenol derivatives) enhances oxidative stability in polyolefins, as noted in polymer degradation studies .

- Computational Modeling : Basis sets like 6-31G* () could predict bond dissociation energies of thiodipropionate esters, aiding in the design of next-generation antioxidants with tailored chain lengths .

- Emerging Alternatives : Polymers like poly-33″-DDTT () highlight trends in covalently bound stabilizers, though ester-based systems like DLTDP remain dominant due to cost-effectiveness and ease of processing .

Q & A

Q. What are the standard synthetic routes for Didodecyl 2,2'-sulfanediyldipropanoate, and what purity thresholds are critical for research applications?

The compound is typically synthesized via esterification of 3,3'-thiodipropionic acid with didodecyl alcohol under acidic catalysis. Key steps include refluxing reactants in an inert solvent (e.g., toluene) with a catalyst like p-toluenesulfonic acid. Purity ≥99% is essential for reproducible results in material science applications, as impurities can alter thermal stability or antioxidant efficacy . Post-synthesis purification via recrystallization or column chromatography is recommended. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) ensures purity compliance.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm ester linkage formation (e.g., carbonyl peaks at ~170 ppm in C NMR) and alkyl chain integrity.

- FTIR : Peaks at ~1730 cm (C=O stretch) and 1150–1250 cm (C-O ester) are diagnostic.

- Mass Spectrometry (ESI-MS or GC-MS) : Validates molecular ion ([M+H] at m/z 514.8) and fragmentation patterns.

- HPLC : Quantifies purity using reverse-phase columns with UV detection at 210–230 nm .

Advanced Research Questions

Q. How does the molecular structure of this compound contribute to its efficacy as a stabilizer in polymer matrices?

The sulfur atom in the thioether linkage (-S-) acts as a radical scavenger, interrupting oxidation chain reactions in polymers. The long alkyl chains (dodecyl groups) enhance compatibility with hydrophobic matrices like polyethylene or rubber, ensuring homogeneous dispersion. Studies using electron paramagnetic resonance (EPR) spectroscopy demonstrate its ability to quench peroxyl radicals (ROO•) during accelerated aging tests .

Q. What methodologies are recommended for analyzing degradation products of this compound in complex polymeric systems?

- Extraction : Soxhlet extraction with tetrahydrofuran (THF) isolates degradation products from polymer matrices.

- Chromatography : LC-MS/MS (C18 column, gradient elution with methanol/0.1% formic acid) identifies sulfonic acid derivatives and oxidized propionate fragments.

- Thermogravimetric Analysis (TGA) : Quantifies volatile degradation byproducts under controlled heating (e.g., 10°C/min in N) .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound across studies?

Discrepancies often arise from differences in heating rates, sample preparation, or impurity profiles. Standardize testing using differential scanning calorimetry (DSC) at 5°C/min under inert atmosphere. Cross-validate with isothermal thermogravimetric analysis (ITGA) at 200°C for 2 hours. Purity thresholds >99% minimize variability .

Experimental Design & Safety Considerations

Q. What experimental protocols are recommended to assess the antioxidant activity of this compound in rubber formulations?

- Sample Preparation : Blend 0.1–1.0 wt% compound into rubber (e.g., SBR or NR) via two-roll milling.

- Aging Tests : Conduct oven aging (70°C, 7–14 days) or oxygen uptake measurements (pressure decay method).

- Mechanical Testing : Compare tensile strength and elongation-at-break before/after aging (ASTM D412).

- Chemical Analysis : Monitor carbonyl index via FTIR (1715 cm) to quantify oxidation .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and synthesis.

- Waste Disposal : Collect organic waste in sealed containers for incineration by certified facilities.

- Spill Management : Absorb with inert material (vermiculite) and avoid water contact to prevent dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.